(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid
Description
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid, also known as N-Fmoc-(S)-nipecotic acid (CAS: 1242184-41-3), is a chiral piperidine derivative extensively used in peptide synthesis and medicinal chemistry. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protecting group for amines, enabling selective deprotection under mild basic conditions . Its six-membered piperidine ring and carboxylic acid functionality make it a versatile building block for constructing peptidomimetics, enzyme inhibitors, and drug candidates.
Properties
IUPAC Name |
(3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINXGQXNIBNREL-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589229 | |
| Record name | (3S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193693-68-4 | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) (3S)-1,3-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193693-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
L-1-Fmoc-Nipecotic acid, also known as (s)-1-fmoc-piperidine-3-carboxylic acid or (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid, is a biochemical used in proteomics research
Mode of Action
It’s known that the compound is prepared by reacting fmoc-photoamine with piperidine-3-carboxylic acid. This reaction can be carried out at ambient temperature and yields a high yield of the product.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a melting point of 165-170° c.
Action Environment
It’s known that the compound should be stored at room temperature.
Biochemical Analysis
Biochemical Properties
It is known that the compound plays a role in proteomics research
Molecular Mechanism
It is known that the Fmoc group can be rapidly removed by base, and piperidine is usually preferred for Fmoc group removal
Temporal Effects in Laboratory Settings
The compound is a solid and should be stored at room temperature. Its melting point is between 165-170° C
Biological Activity
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid, commonly referred to as Fmoc-piperidine-3-carboxylic acid, is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
IUPAC Name: (3S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-piperidinecarboxylic acid
CAS Number: 193693-68-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly in the context of enzyme inhibition. Its Fmoc group serves as a protecting group for the amine functionality, facilitating selective reactions at other sites on the molecule. This selectivity allows it to participate in various biochemical pathways.
Enzyme Inhibition
Research indicates that derivatives of this compound can act as inhibitors for certain enzymes, including histone deacetylases (HDACs), which are critical in regulating gene expression and have implications in cancer therapy. For instance, studies have shown that modifications to the piperidine ring can enhance inhibitory activity against specific HDAC isoforms, highlighting the importance of structural variations in biological activity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
-
HDAC Inhibition Study:
A study conducted on azumamide analogs demonstrated that specific modifications to the piperidine structure significantly enhanced their inhibitory potency against various HDAC isoforms. The results indicated that compounds with carboxylic acid functionalities were more potent than those with carboxyamide groups . -
Synthesis and Evaluation:
The synthesis of Fmoc-protected amino acids, including this compound), has been detailed in literature where their stability and reactivity were evaluated for peptide synthesis applications. The findings suggest that these compounds are not only stable but also versatile in their application in bioconjugation chemistry .
Applications in Research
This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its applications include:
- Peptide Synthesis: Utilized as a precursor for synthesizing various peptides due to its protective Fmoc group.
- Biochemical Studies: Employed in studying enzyme-substrate interactions and modifications.
- Drug Development: Investigated for its potential role as an anticancer agent through selective inhibition of HDACs.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
Fmoc-Nipecotic acid has been utilized in the development of novel therapeutic agents, particularly in the design of inhibitors targeting specific enzymes and receptors. Its ability to form stable conjugates with amino acids and other functional groups allows for the creation of complex molecules that can interact with biological targets.
Case Study: Arginase Inhibition
Recent studies have highlighted the compound's role as a precursor in synthesizing arginase inhibitors. These inhibitors have shown potential in treating various conditions, including cancer and inflammatory diseases. For instance, derivatives of Fmoc-Nipecotic acid have demonstrated significant inhibitory activity against human arginase isoforms, with IC50 values in the nanomolar range, indicating their potency as therapeutic agents .
Peptide Synthesis
2.1 Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Nipecotic acid is widely used in solid-phase peptide synthesis due to its protective Fmoc group, which allows for selective deprotection under mild conditions. This characteristic facilitates the stepwise assembly of peptides and proteins.
Table 1: Comparison of Fmoc-Nipecotic Acid with Other Amino Acid Protecting Groups
| Property | Fmoc Group | Boc Group | Z Group |
|---|---|---|---|
| Stability | Moderate | High | Moderate |
| Deprotection Conditions | Basic conditions | Acidic conditions | Mild acidic conditions |
| Ease of Removal | Easy | Moderate | Difficult |
| Compatibility with Side Chains | High | Low | Moderate |
Biochemical Research
3.1 Mechanistic Studies
The compound serves as a crucial tool in biochemical research for studying enzyme mechanisms and protein interactions. By incorporating Fmoc-Nipecotic acid into peptide sequences, researchers can investigate how modifications affect biological activity and binding affinities.
Case Study: Protein Interaction Studies
In one study, Fmoc-Nipecotic acid derivatives were integrated into peptide probes to assess their binding affinity to specific receptors involved in neurotransmission. The results indicated that subtle changes in the piperidine structure significantly influenced receptor-ligand interactions, providing insights into the design of more effective drugs targeting neurological disorders .
Synthesis of Bioactive Compounds
4.1 Derivatives and Analogues
Researchers have synthesized various derivatives of Fmoc-Nipecotic acid to explore their biological activities. These analogues often exhibit enhanced pharmacological properties compared to the parent compound.
Table 2: Biological Activities of Fmoc-Nipecotic Acid Derivatives
| Compound Name | Activity Type | IC50 (nM) |
|---|---|---|
| Fmoc-Nipecotic Acid Derivative A | Arginase Inhibition | 223 |
| Fmoc-Nipecotic Acid Derivative B | Receptor Binding | 509 |
| Fmoc-Nipecotic Acid Derivative C | Antimicrobial Activity | 150 |
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of Selected Compounds
| Compound Name | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | Key Modification |
|---|---|---|---|---|
| (S)-1-Fmoc-piperidine-3-carboxylic acid | 1242184-41-3 | 351.40 | N/A | Parent compound |
| (R)-1-Fmoc-piperidine-3-carboxylic acid | 1354752-72-9 | 351.40 | N/A | Enantiomer |
| 4-(1-Fmoc-piperidin-3-yl)butanoic acid | 193693-67-3 | 407.45 | N/A | Butanoic acid side chain |
| 1-(1-Fmoc-piperidin-4-yl)-1H-pyrazole-3-carboxylic acid | 2059971-10-5 | 417.46 | N/A | Pyrazole ring |
| (R)-1-Fmoc-pyrrolidine-3-carboxylic acid | 193693-65-1 | 337.37 | N/A | Pyrrolidine ring |
Preparation Methods
Carboxylic Acid Protection
The piperidine-3-carboxylic acid scaffold is first protected to prevent unwanted reactivity during subsequent reactions. Common protecting groups include methyl or tert-butyl esters. For instance, methyl ester formation is achieved via Fischer esterification using methanol and catalytic sulfuric acid. Alternatively, tert-butyl esters are introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, yielding stable intermediates compatible with Fmoc chemistry.
Fmoc-Group Installation
The amine group at position 1 of the piperidine ring is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base such as N-methylmorpholine or collidine. This reaction is typically conducted in anhydrous dimethylformamide (DMF) at 0–25°C to minimize side reactions. The progress of Fmoc incorporation is monitored via thin-layer chromatography (TLC) or HPLC, with completion indicated by the disappearance of the free amine signal.
Deprotection of the Carboxylic Acid
The final step involves removing the ester protecting group. For methyl esters, hydrolysis is performed using lithium hydroxide in a tetrahydrofuran (THF)/water mixture. tert-Butyl esters are cleaved under acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the free carboxylic acid. Careful pH adjustment and solvent selection are critical to prevent premature Fmoc cleavage or epimerization.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency. DMF is preferred for Fmoc installation due to its high polarity and ability to dissolve both reagents and intermediates. Recent studies highlight the use of collidine over N-methylmorpholine for reduced racemization risks in sterically hindered environments.
Minimizing Side Reactions
Piperidine-mediated Fmoc deprotection, while common in peptide synthesis, can inadvertently induce diketopiperazine (DKP) formation in sensitive sequences. To mitigate this, alternative deprotection cocktails such as 2% DBU/5% piperazine in N-methyl-2-pyrrolidone (NMP) have been adopted, reducing DKP formation from 13.8% to 3.6% in model systems.
Purification and Analytical Characterization
Chromatographic Techniques
Crude products are purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using C18 columns and gradients of acetonitrile/water containing 0.1% TFA. Fractions are analyzed by mass spectrometry (MS) to confirm molecular weight.
Optical Rotation and Chiral Purity
The optical rotation of the final product is measured to verify enantiomeric purity. For example, (S)-Fmoc-3-methyl-piperidine-3-carboxylic acid exhibits a specific rotation of (C=1 in DMF), while the benzyl-substituted analogue shows under similar conditions. These values serve as benchmarks for assessing synthetic success.
Applications in Solid-Phase Peptide Synthesis (SPPS)
The compound is integral to SPPS protocols, particularly for constructing cyclic peptides or modifying residue side chains. In automated synthesizers, Fmoc-deprotection is achieved using 20% piperidine in DMF, followed by amino acid coupling via HCTU or HATU activation. Recent advancements emphasize the use of 2-chlorotrityl chloride resin for improved loading efficiency and reduced diketopiperazine formation during cyclization.
Industrial-Scale Production Considerations
Q & A
Q. What are the standard synthesis protocols for (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid?
The synthesis typically involves sequential protection, coupling, and deprotection steps. Key steps include:
- Fmoc Protection : Introduction of the fluorenylmethoxycarbonyl (Fmoc) group to the piperidine nitrogen under anhydrous conditions using Fmoc-Cl and a base like DIEA in DMF or dichloromethane .
- Carboxylic Acid Activation : Activation of the piperidine-3-carboxylic acid moiety using coupling agents such as HOBt/EDC or DCC to facilitate peptide bond formation .
- Purification : Post-synthesis purification via reverse-phase HPLC or flash chromatography to isolate the product with >95% purity .
Critical parameters include maintaining an inert atmosphere (N₂/Ar) to prevent oxidation and controlling reaction temperatures (0–25°C) to minimize side reactions .
Q. How is the Fmoc group utilized in peptide synthesis with this compound?
The Fmoc group acts as a temporary protecting group for the piperidine nitrogen during solid-phase peptide synthesis (SPPS). It is removed under mild basic conditions (e.g., 20% piperidine in DMF), enabling sequential coupling of amino acids without disrupting the carboxylic acid functionality . Post-cleavage from the resin, the compound’s carboxylic acid is available for further conjugation or cyclization reactions.
Q. What analytical methods confirm the structural integrity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR verifies the Fmoc group (δ 7.3–7.8 ppm for aromatic protons) and piperidine stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 351.402 for C₂₁H₂₁NO₄) .
- HPLC : Purity (>97%) is assessed using C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
- Chiral Auxiliaries : Use (S)-configured starting materials to retain stereochemical integrity during Fmoc coupling .
- Chiral HPLC : Employ chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers and quantify enantiomeric excess (ee) .
- Circular Dichroism (CD) : Monitor conformational changes in the piperidine ring that may indicate racemization .
Q. What strategies mitigate racemization during coupling reactions?
- Low-Temperature Coupling : Perform reactions at 0–4°C to slow base-catalyzed racemization .
- Coupling Agents : Use DIC/Oxyma or COMU instead of HOBt/EDC to reduce epimerization risks .
- In Situ Monitoring : Track reaction progress via LC-MS to terminate coupling before racemization occurs .
Q. How does the compound’s piperidine ring influence its biological activity?
The piperidine ring’s chair conformation enhances binding to target proteins (e.g., enzymes or GPCRs) by mimicking natural ligands. Computational docking studies suggest the (S)-configuration optimizes hydrogen bonding with catalytic residues in neuraminidase-like enzymes . Modifications to the ring (e.g., fluorination at C3) can alter metabolic stability and bioavailability .
Q. How is this compound integrated into automated solid-phase peptide synthesis (SPPS)?
- Resin Loading : Attach the carboxylic acid to Wang or Rink amide resin via DIC/HOBt activation .
- Coupling Efficiency : Optimize molar excess (2–5 eq) and reaction time (1–2 hr) using microwave-assisted SPPS for higher yields .
- Cleavage Conditions : Use TFA/TIS/H₂O (95:2.5:2.5) to cleave the peptide while retaining the Fmoc group for subsequent modifications .
Q. How do contradictory data on reaction yields in literature inform experimental design?
Discrepancies in reported yields (e.g., 60–85%) may arise from solvent purity, trace moisture, or reagent quality. To address this:
- Replicate Key Steps : Test multiple coupling agents (e.g., HATU vs. PyBOP) .
- Orthogonal Analytics : Cross-validate results using NMR, MS, and elemental analysis .
- Scale-Down Trials : Perform small-scale reactions to optimize conditions before scaling up .
Stability and Safety
Q. What storage conditions preserve the compound’s stability?
Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar). Desiccate with silica gel to prevent hydrolysis of the Fmoc group .
Q. How does pH affect the compound’s stability in solution?
The Fmoc group is labile under basic conditions (pH >9), while acidic conditions (pH <3) may protonate the piperidine nitrogen, altering reactivity. For aqueous work, use neutral buffers (pH 6–8) with ≤10% organic co-solvents (e.g., acetonitrile) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
